4,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Description
Contextualization within Advanced Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. Among these, pyrrole (B145914) and its derivatives are of paramount importance, forming the core of many natural products and synthetic materials. 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde belongs to the class of functionalized pyrroles, which are key players in advanced heterocyclic chemistry research. The presence of both electron-donating methyl groups and an electron-withdrawing aldehyde group on the pyrrole ring imparts a unique electronic character to the molecule, influencing its reactivity and making it a subject of interest for synthetic chemists.
Role of Functionalized Pyrrole Carbaldehydes in Contemporary Chemical Science
Functionalized pyrrole carbaldehydes are highly valued as intermediates in organic synthesis. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including oxidations, reductions, and condensation reactions. This reactivity allows for the elaboration of the pyrrole core into more complex structures. These compounds are crucial precursors for the synthesis of porphyrins, BODIPY (boron-dipyrromethene) dyes, and other polypyrrolic macrocycles, which have applications in areas such as photodynamic therapy, solar energy conversion, and fluorescent labeling. orgsyn.org
Historical and Current Research Trajectories for this compound
The study of pyrrole aldehydes has a rich history, with the Vilsmeier-Haack reaction being a cornerstone for their synthesis for over a century. researchgate.netnih.gov This reaction allows for the direct formylation of electron-rich aromatic and heterocyclic rings, including pyrroles. researchgate.net While historical research focused on the fundamental reactivity and synthesis of such compounds, current research trajectories are more application-driven. Scientists are exploring the use of specifically substituted pyrrole carbaldehydes, such as this compound, to fine-tune the properties of the resulting larger molecules. For instance, the methyl groups at the 4 and 5 positions can enhance the stability and influence the electronic properties of porphyrins or dyes synthesized from this precursor. Current research continues to explore new synthetic methodologies and expand the utility of this compound in the development of novel functional materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-9)8-6(5)2/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJGLQUCTCAPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 4,5 Dimethyl 1h Pyrrole 2 Carbaldehyde
Detailed experimental data for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is not as widely available in public databases as for some other common reagents. However, based on the properties of structurally similar compounds and general principles of organic chemistry, its key characteristics can be predicted and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not widely reported, but expected to be higher than unsubstituted pyrrole-2-carbaldehyde (44-45 °C) |
| Boiling Point | Not widely reported |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol, with limited solubility in water. |
Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9-10 ppm), the pyrrolic NH proton (a broad signal), the C3-proton on the pyrrole (B145914) ring, and the two methyl groups.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aldehyde carbonyl carbon, the four carbons of the pyrrole ring, and the two methyl carbons.
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O stretch of the aldehyde group would be expected around 1650-1700 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethyl 1h Pyrrole 2 Carbaldehyde
Aldehyde Group Transformations
The aldehyde moiety is a primary site for reactions aimed at molecular elaboration. Its reactivity is characteristic of aromatic aldehydes, involving transformations such as nucleophilic additions, condensations, oxidations, and reductions.
The carbonyl carbon of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is electrophilic and readily undergoes attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond.
Key condensation pathways include the formation of Schiff bases and the Knoevenagel condensation. Schiff base formation occurs through reaction with primary amines, typically under acidic catalysis, to form the corresponding imine. These derivatives are important intermediates in the synthesis of more complex heterocyclic systems and ligands for metal complexes.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst. This reaction is a reliable method for forming new carbon-carbon double bonds, leading to α,β-unsaturated products. These products are valuable precursors for various pharmaceuticals and functional materials. While specific studies on this compound are not extensively detailed, the reactivity is analogous to that of the parent 1H-pyrrole-2-carbaldehyde, which readily participates in such condensations. For instance, the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been shown to produce cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles.
| Reaction Type | Reactants | Reagents/Catalyst | Product Type |
| Schiff Base Formation | This compound, Primary Amine (R-NH₂) | Acid catalyst (e.g., Acetic Acid) | N-((4,5-dimethyl-1H-pyrrol-2-yl)methylene)amine (Imine) |
| Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., CH₂(CN)₂) | Base catalyst (e.g., Piperidine) | 2-((4,5-dimethyl-1H-pyrrol-2-yl)methylene)malononitrile |
The aldehyde group can be selectively transformed into other functional groups, namely carboxylic acids through oxidation or alcohols through reduction, without affecting the pyrrole (B145914) ring under appropriate conditions.
Reduction: The reduction of the aldehyde to a primary alcohol is a common and crucial transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for this purpose, converting the aldehyde to (4,5-Dimethyl-1H-pyrrol-2-yl)methanol. hbni.ac.innih.gov This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ijpcbs.com The resulting alcohol is a key intermediate for introducing further functionalities.
Oxidation: Oxidation of the aldehyde group yields the corresponding 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Various oxidizing agents can be employed, although care must be taken to avoid over-oxidation or degradation of the sensitive pyrrole ring. Enzymatic approaches, such as using a carboxylic acid reductase (CAR), have also been explored for the reverse reaction—the reduction of pyrrole-2-carboxylic acids to their corresponding aldehydes. osti.gov
A particularly significant application of this aldehyde's reactivity is in the acid-catalyzed condensation with pyrrole or dipyrromethane units. This reaction forms a dipyrromethane linkage, which is the foundational step in the synthesis of larger tetrapyrrolic macrocycles like porphyrins and corroles, as well as BODIPY dyes.
| Transformation | Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol (B145695) | (4,5-Dimethyl-1H-pyrrol-2-yl)methanol |
| Oxidation | Mild Oxidizing Agent (e.g., Ag₂O) | 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
| Condensation | Pyrrole, Trifluoroacetic acid (TFA) | 5-(4,5-Dimethyl-1H-pyrrol-2-yl)dipyrromethane |
Pyrrole Ring Functionalization Research
The pyrrole ring itself is a site for functionalization, primarily through electrophilic aromatic substitution at the vacant C3 position. The electron-donating methyl groups at C4 and C5 enhance the nucleophilicity of the ring, facilitating these reactions.
The C3 position of this compound is the sole unsubstituted carbon on the pyrrole ring and is thus the primary target for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and formylation.
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings like pyrrole. organic-chemistry.orgchemistrysteps.com While this reaction is often used to introduce the C2-carbaldehyde onto a pre-existing 3,4-dimethylpyrrole core, similar conditions could potentially introduce a second formyl group at the C3 position, though this would be challenging due to the deactivating effect of the existing aldehyde.
Halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) is a key reaction, as it introduces a handle for subsequent cross-coupling reactions. nih.gov Similarly, nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group at the C3 position, a versatile functional group for further transformations.
| Reaction Type | Reagent | Position of Substitution | Product |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-4,5-dimethyl-1H-pyrrole-2-carbaldehyde |
| Nitration | Nitric Acid / Acetic Anhydride | C3 | 4,5-Dimethyl-3-nitro-1H-pyrrole-2-carbaldehyde |
The introduction of a halogen atom at the C3 position opens the door to a wide array of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. numberanalytics.com These reactions enable the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This reaction pairs the 3-halo-4,5-dimethyl-1H-pyrrole-2-carbaldehyde with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly versatile method for creating biaryl linkages or attaching alkyl or alkenyl groups.
Sonogashira Coupling: This reaction couples the 3-halo-pyrrole derivative with a terminal alkyne, providing a direct route to alkynylated pyrroles. wikipedia.orglibretexts.org These products are valuable in materials science and as precursors for other heterocycles.
Heck-Mizoroki Coupling: This reaction involves the coupling of the 3-halo-pyrrole with an alkene to form a new substituted alkene, extending the carbon framework. organic-chemistry.orglibretexts.org
These cross-coupling strategies dramatically expand the synthetic utility of this compound, allowing for its incorporation into a vast range of target molecules.
| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | 3-Halo-pyrrole + R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp³) |
| Sonogashira | 3-Halo-pyrrole + Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | C(sp²)-C(sp) |
| Heck | 3-Halo-pyrrole + Alkene | Pd(OAc)₂ + Phosphine Ligand + Base | C(sp²)-C(sp²) |
Derivatization Strategies for Novel Chemical Entities
The reactivity of both the aldehyde group and the pyrrole ring makes this compound a cornerstone for the synthesis of complex, functional molecules, most notably porphyrins and BODIPY dyes.
The synthesis of meso-substituted porphyrins often utilizes the Lindsey synthesis, which involves the acid-catalyzed condensation of a pyrrole-2-carbaldehyde derivative with pyrrole itself (or a dipyrromethane) to form a porphyrinogen, followed by oxidation (e.g., with DDQ or p-chloranil) to yield the aromatic porphyrin macrocycle. nih.govnih.govresearchgate.net The methyl groups at the 4 and 5 positions of the starting aldehyde become β-substituents on the resulting porphyrin ring, influencing its electronic properties and solubility.
Similarly, the synthesis of BODIPY (boron-dipyrromethene) dyes, a class of highly fluorescent molecules, relies on the condensation of two equivalents of a pyrrole with one equivalent of an aldehyde. nih.gov In this case, this compound would typically be condensed with another substituted pyrrole (like 2,4-dimethylpyrrole). The resulting dipyrromethene intermediate is then treated with a base (e.g., triethylamine) and a boron source, typically boron trifluoride etherate (BF₃·OEt₂), to form the final BODIPY core. researchgate.net The substitution pattern of the pyrrole aldehyde directly translates to the structure and, consequently, the photophysical properties of the resulting dye.
Synthesis of Imines, Oximes, and Hydrazones
The condensation of this compound with primary nitrogen nucleophiles is a fundamental transformation, leading to the formation of carbon-nitrogen double bonds. These reactions are typically straightforward and proceed under mild conditions to yield imines (Schiff bases), oximes, and hydrazones, which are valuable intermediates in organic synthesis.
Imines: The reaction with primary amines results in the formation of imines. This condensation is a reversible reaction that is generally acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The electron-donating dimethylpyrrole ring enhances the nucleophilicity of the pyrrole nitrogen but can slightly deactivate the aldehyde carbonyl toward nucleophilic attack compared to electron-deficient aromatic aldehydes. However, the reaction proceeds efficiently, often by refluxing the aldehyde and the primary amine in a suitable solvent like ethanol or methanol, with the removal of water driving the equilibrium toward the product. Studies on various pyrrole-2-carboxaldehydes confirm their utility in forming 1H-pyrrolyl-methylenimines. acs.org
Oximes: Oximes are synthesized by treating this compound with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. rsc.org The reaction mechanism is analogous to imine formation. These reactions are often carried out in a protic solvent, sometimes with a mild base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the HCl liberated from hydroxylamine hydrochloride. nih.govCurrent time information in Le Flore County, US. The resulting oximes are stable, crystalline compounds and serve as precursors for various functional group transformations.
Hydrazones: Hydrazones are readily prepared through the condensation of the aldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. The reaction with carbohydrazides to form acylhydrazones is also a common transformation. nih.gov These reactions are typically rapid and are often performed in alcoholic solvents at room temperature or with gentle heating. rsc.org Pyrrole hydrazones have been extensively studied as building blocks for the synthesis of various condensed heterocyclic systems. nih.govrsc.orggoogle.com
| Product Type | Reagent | Typical Conditions | Product Structure |
|---|---|---|---|
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol, reflux, cat. acid | ![]() |
| Oxime | Hydroxylamine HCl (NH₂OH·HCl) | Ethanol/Pyridine, 60 °C | ![]() |
| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine (R-NHNH₂) | Methanol, room temp or reflux | ![]() |
Formation of Conjugated Systems (e.g., Chalcones, Enones)
The aldehyde functionality of this compound is a key component in carbon-carbon bond-forming reactions that extend the conjugated π-system of the molecule. A prominent example is the synthesis of chalcones and other related enones.
Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. nih.govresearchgate.net In this context, this compound reacts with a methyl ketone (e.g., acetophenone) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, or chalcone. mdpi.comarkat-usa.org This reaction creates a larger delocalized π-electron system that includes both aromatic rings and the propenone bridge, which often imparts color to the compound. rsc.org
Enones: More generally, reactions with other enolizable ketones or compounds with active methylene groups (e.g., malononitrile, ethyl cyanoacetate) under Knoevenagel condensation conditions can also lead to the formation of extended conjugated systems. These reactions broaden the scope of accessible conjugated molecules derived from the parent pyrrole aldehyde.
| Reactant 1 | Reactant 2 (Ketone) | Catalyst/Solvent | Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH or KOH / Ethanol | 1-(Phenyl)-3-(4,5-dimethyl-1H-pyrrol-2-yl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | NaOH or KOH / Ethanol | 1-(4-Methoxyphenyl)-3-(4,5-dimethyl-1H-pyrrol-2-yl)prop-2-en-1-one |
| This compound | 2-Acetylthiophene | NaOH or KOH / Ethanol | 1-(Thiophen-2-yl)-3-(4,5-dimethyl-1H-pyrrol-2-yl)prop-2-en-1-one |
Construction of Fused and Spiro-Pyrrole Architectures
The reactivity of the carbaldehyde group allows for its incorporation into more complex polycyclic systems, including both fused and spirocyclic architectures.
Fused Architectures: The construction of fused heterocyclic systems often involves multicomponent reactions where the pyrrole aldehyde is a key building block. One powerful strategy is the Povarov reaction (aza-Diels-Alder reaction). In this approach, an imine is first formed in situ from this compound and an aniline (B41778) derivative. This imine then acts as an azadiene in a [4+2] cycloaddition reaction with an electron-rich alkene (e.g., an enol ether), typically catalyzed by a Lewis acid, to yield a fused quinoline-type structure. Other cyclization strategies involving the aldehyde group have been developed to access diverse fused systems like pyrroloquinolines and pyrrolo-oxadiazoles.
Spiro Architectures: Spirocyclic pyrroles are accessible through cycloaddition reactions. A prominent method is the 1,3-dipolar cycloaddition of an azomethine ylide. rsc.org An azomethine ylide can be generated in situ from the condensation of this compound with an α-amino acid, such as sarcosine (B1681465) or N-methylglycine. This transient 1,3-dipole can then be trapped by a suitable dipolarophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate, to construct a five-membered spiro-pyrrolidine ring attached at the C-2 position of the original pyrrole. This multicomponent reaction provides a highly efficient and atom-economical route to complex spiro[pyrrole-2,3'-pyrrolidine] scaffolds. rsc.org
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
While specific kinetic studies on the reactions of this compound are not extensively documented in the literature, the mechanisms of its fundamental transformations are well-understood from general organic chemistry principles and studies on analogous systems.
The mechanism for imine, oxime, and hydrazone formation proceeds via a two-step addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the nitrogen atom on the electrophilic aldehyde carbon, forming a tetrahedral carbinolamine intermediate. This step is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The subsequent step is the elimination of a water molecule, which is also acid-catalyzed, to form the C=N double bond.
Spectroscopic methods are crucial for monitoring these reactions and characterizing the products.
Infrared (IR) Spectroscopy: The progress of the reaction can be followed by the disappearance of the characteristic C=O stretching band of the aldehyde (typically around 1660-1680 cm⁻¹) and the N-H stretching of the pyrrole (around 3200-3400 cm⁻¹), and the appearance of a C=N stretching band for the imine/oxime/hydrazone product (around 1620-1660 cm⁻¹). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. The disappearance of the sharp singlet corresponding to the aldehyde proton (-CHO) at δ 9-10 ppm is a clear indicator of the reaction's completion. Concurrently, a new signal for the imine proton (-CH=N-) appears in the δ 8-9 ppm region. In ¹³C NMR, the aldehyde carbonyl carbon signal (around δ 175-185 ppm) is replaced by the imine carbon signal (around δ 150-160 ppm). These spectroscopic shifts provide definitive evidence for the structural transformation. acs.org
| Technique | Reactant (this compound) | Product (e.g., Imine) | Interpretation |
|---|---|---|---|
| IR (cm⁻¹) | ~1670 (C=O stretch) | ~1640 (C=N stretch) | Conversion of carbonyl to imine |
| ¹H NMR (δ ppm) | ~9.5 (s, 1H, -CHO) | ~8.5 (s, 1H, -CH=N-) | Confirmation of imine formation |
| ¹³C NMR (δ ppm) | ~180 (-CHO) | ~155 (-CH=N-) | Shift in carbon environment from C=O to C=N |
Applications of 4,5 Dimethyl 1h Pyrrole 2 Carbaldehyde in Advanced Materials Science and Supramolecular Chemistry
Precursor for Advanced Organic Materials
The specific combination of functional groups on 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for the synthesis of larger, more complex molecules with tailored optoelectronic and conductive properties. Its ability to undergo various chemical transformations, particularly at the aldehyde position, enables the construction of sophisticated π-conjugated systems.
Synthesis of Optoelectronic Building Blocks
This compound is a key precursor for several classes of high-performance organic dyes and pigments that are fundamental to modern optoelectronics. The aldehyde group provides a reactive site for condensation reactions, allowing for the extension of the π-conjugated system, which is crucial for tuning the absorption and emission of light.
Prominent examples of optoelectronic building blocks derived from pyrrole-2-carbaldehydes include:
BODIPY (Boron-dipyrromethene) Dyes: These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis of unsymmetrical BODIPY derivatives can be achieved through the condensation of a pyrrole-2-carbaldehyde, such as the 4,5-dimethyl variant, with another pyrrole (B145914) unit, followed by complexation with a boron source like BF₃·Et₂O. colab.ws The methyl groups at the 4 and 5 positions can enhance the dye's stability and solubility in organic solvents.
Aza-BODIPY Dyes: These analogues of BODIPY, where a nitrogen atom replaces the meso-carbon, exhibit strong absorption and emission in the near-infrared (NIR) region of the spectrum. rhhz.netnih.gov This makes them highly valuable for applications in bioimaging and photodynamic therapy. Synthetic routes to aza-BODIPYs often involve the self-condensation of substituted pyrroles or the reaction between a pyrrole and a nitrosopyrrole, for which this compound can serve as a foundational precursor. rsc.org
Diketopyrrolopyrrole (DPP) Pigments: DPP-based materials are a cornerstone of organic electronics due to their strong electron-accepting nature, excellent charge carrier mobility, and high stability. mdpi.comfrontiersin.org While the direct synthesis from this compound is complex, it can be used to synthesize the substituted benzonitriles or succinates that are crucial intermediates in the formation of the DPP core. The resulting DPP derivatives are integral to the development of high-performance organic solar cells and field-effect transistors. mdpi.comnih.gov
| Material Class | Typical Absorption Range | Typical Emission Range | Key Optoelectronic Features | Potential Applications |
|---|---|---|---|---|
| BODIPY Dyes | 480-600 nm (Visible) | 500-650 nm (Visible) | High fluorescence quantum yield, sharp emission peaks, good photostability. colab.ws | Fluorescent probes, sensors, lasers. |
| Aza-BODIPY Dyes | 650-800 nm (NIR) | 700-850 nm (NIR) | Strong absorption in the NIR, good photosensitizers. rhhz.netrsc.org | Bioimaging, photodynamic therapy. nih.gov |
| DPP Derivatives | 500-850 nm (Visible-NIR) | Varies (often weakly fluorescent) | Strong electron acceptor, high charge carrier mobility, excellent stability. frontiersin.org | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs). mdpi.com |
Development of Conductive Polymers and Oligomers
Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.comnih.gov The properties of PPy can be precisely tuned by synthesizing it from substituted pyrrole monomers.
While this compound itself is not typically directly polymerized via oxidative methods due to the reactivity of the aldehyde group, it is a critical starting material for creating more complex, functional monomers. For example, it can undergo reactions such as Knoevenagel or Wittig condensations to introduce vinylene linkages or other conjugated groups at the 2-position. These newly formed monomers can then be polymerized, either chemically or electrochemically, to yield conductive polymers and oligomers with tailored properties.
The incorporation of the 4,5-dimethylpyrrole unit can lead to:
Improved Solubility: The methyl groups increase the steric hindrance between polymer chains, reducing strong inter-chain interactions and thereby improving solubility in common organic solvents. This is a significant advantage, as the poor processability of unsubstituted PPy is a major limitation. mdpi.com
Tuned Electronic Properties: The electron-donating nature of the methyl groups can raise the energy levels of the highest occupied molecular orbital (HOMO) of the polymer, thereby reducing its bandgap and altering its conductive properties.
Functional Handles: The aldehyde group, if preserved or modified, can be used for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone.
Application in Organic Electronics (e.g., OLEDs, OFETs)
The advanced organic materials derived from this compound are central to the fabrication of organic electronic devices. The performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure and solid-state packing of the organic semiconductors used.
Organic Field-Effect Transistors (OFETs): High charge carrier mobility is a critical parameter for the performance of the semiconductor layer in an OFET. DPP-based materials, which can be synthesized from pyrrole precursors, are known for their excellent planarity and strong intermolecular π-π stacking, which facilitates efficient charge transport. frontiersin.org The use of building blocks like this compound allows for the synthesis of DPP derivatives with optimized molecular packing and electronic properties, leading to high-performance OFETs. frontiersin.org
Organic Light-Emitting Diodes (OLEDs): In OLEDs, the goal is to achieve efficient conversion of electrical energy into light. This requires materials with high fluorescence quantum yields and balanced charge injection and transport properties. Pyrrole-based oligomers, such as those combining pyrrole with terphenyl units, have been investigated as emissive or charge-transporting materials in OLEDs. jmaterenvironsci.com The ability to synthesize a variety of conjugated molecules from this compound provides a pathway to new materials for more efficient and stable OLED devices.
| Device Type | Derived Material Class | Key Property Enabled by Precursor | Typical Performance Metric |
|---|---|---|---|
| OFETs | DPP-based polymers/small molecules | High planarity and strong π-π stacking for efficient charge transport. frontiersin.org | Hole/Electron Mobility (μh/μe) |
| OLEDs | Pyrrole-terphenyl oligomers, fluorescent dyes | High fluorescence efficiency and tunable emission color. jmaterenvironsci.com | External Quantum Efficiency (EQE) |
Supramolecular Assembly Research
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. This compound is an excellent candidate for such research due to its capacity for forming specific and directional interactions like hydrogen bonds and metal-ligand coordination bonds.
Design of Hydrogen-Bonded Architectures and Self-Assembled Systems
The molecular structure of this compound contains both a hydrogen bond donor (the N-H group of the pyrrole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group). This dual functionality allows the molecule to engage in self-assembly to form well-defined supramolecular architectures.
N-H···O Hydrogen Bonding: The most prominent interaction is the hydrogen bond between the pyrrole N-H and the aldehyde C=O group of a neighboring molecule. This interaction is highly directional and can lead to the formation of predictable patterns in the solid state.
| Functional Group | Role | Potential Interacting Partner | Resulting Supramolecular Motif |
|---|---|---|---|
| Pyrrole N-H | Donor | Carbonyl Oxygen (C=O) | Chains, Dimers mdpi.com |
| Carbonyl C=O | Acceptor | Pyrrole N-H | Chains, Dimers mdpi.com |
Metal-Ligand Coordination in Supramolecular Chemistry
The aldehyde group of this compound can be readily converted into a variety of chelating ligands for metal ions. A common strategy is the condensation reaction with a primary amine (R-NH₂) to form a Schiff base (imine) derivative. The resulting imine nitrogen, often in conjunction with the pyrrole nitrogen or another donor atom, can effectively coordinate to transition metal ions. nih.gov
Ligand Synthesis: The reaction with amines containing additional donor sites (e.g., 2-aminoethanol or 2-aminopyridine) can produce multidentate ligands capable of forming stable complexes with a range of metals such as copper(II), nickel(II), zinc(II), and palladium(II). nih.govresearchgate.net
Coordination Architectures: Depending on the metal ion's preferred coordination geometry and the ligand's structure, these interactions can be used to construct discrete mononuclear or polynuclear complexes, or extend into one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. The pyrrole-2-carbaldehyde moiety provides a robust and synthetically flexible platform for designing ligands with specific steric and electronic properties to direct the assembly of these sophisticated supramolecular structures.
Host-Guest Interactions and Molecular Recognition Phenomena
The pyrrole NH group and the aldehyde functionality of this compound are key features that can be exploited in the design of host molecules for molecular recognition. The pyrrole NH can act as a hydrogen bond donor, a crucial interaction for the recognition of anions and other electron-rich guest species. The aldehyde group provides a reactive site for the synthesis of larger, more complex host architectures.
Derivatives of pyrrole-2-carbaldehydes have been successfully employed in the creation of anion receptors. While specific studies on this compound are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its utility in this field. The methyl groups would enhance the electron-donating nature of the pyrrole ring, potentially modulating the hydrogen-bonding acidity of the NH proton and influencing the binding affinity and selectivity for specific anions.
For instance, tetrapyrrolic receptors derived from pyrrole-2-carbaldehydes have demonstrated the ability to bind anions such as dihydrogenphosphate and pyrophosphate through multiple hydrogen bonds. documentsdelivered.comrsc.org The conformational arrangement of the pyrrole units is critical for effective binding, and the steric hindrance introduced by the dimethyl substitution in this compound could be used to control the conformational dynamics of such receptors, potentially leading to enhanced selectivity.
Table 1: Representative Anion Binding Affinities of Pyrrole-Based Receptors
| Host Compound Class | Guest Anion | Binding Constant (K_a, M⁻¹) | Solvent |
| Calix nih.govpyrroles | F⁻ | > 10⁵ | CD₂Cl₂ |
| Dipyrromethanes | Cl⁻ | ~10³ | CDCl₃ |
| Tetrakis(1H-pyrrole-2-carbaldehyde) Derivatives | H₂PO₄⁻ | High Affinity | Chloroform |
Note: This table presents typical binding affinities for classes of compounds related to derivatives of this compound to illustrate the potential for host-guest interactions.
Sensor Development and Chemosensing Applications
The inherent electronic and photophysical properties of the pyrrole moiety make this compound an attractive building block for the development of chemosensors. The interaction of the pyrrole NH group or a derivative of the aldehyde with specific analytes can lead to a measurable change in color (colorimetric sensing) or fluorescence, enabling the detection of various chemical species.
Design Principles for Colorimetric and Fluorescent Chemosensors
The design of chemosensors based on this compound would involve its incorporation into a larger conjugated system. The aldehyde group is a versatile handle for synthesizing Schiff bases, hydrazones, or other derivatives that can extend the π-conjugation and introduce specific binding sites for analytes.
Colorimetric Sensors: The binding of an analyte to a receptor unit containing the this compound motif can induce a change in the electronic structure of the molecule. This can alter the intramolecular charge transfer (ICT) characteristics, leading to a shift in the absorption spectrum and a visible color change. For example, deprotonation of the pyrrole NH upon interaction with a basic anion can significantly modify the electronic properties and result in a colorimetric response. researchgate.net
Fluorescent Sensors: For fluorescent sensing, the this compound unit can be part of a fluorophore. Analyte binding can modulate the fluorescence through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or by altering the rigidity of the molecular structure. The electron-donating methyl groups can influence the energy levels of the frontier molecular orbitals, which can be harnessed to fine-tune the photophysical properties of the resulting sensor. Pyrrole-based systems have been utilized in the design of fluorescent probes for a range of analytes, including metal ions and anions. rsc.org
Chemo/Biosensor Architectures for Analyte Detection
The versatility of this compound allows for its integration into various sensor architectures for the detection of a wide array of analytes.
Anion Sensors: As discussed, the pyrrole NH is a key feature for anion recognition. Schiff base derivatives of pyrrole-2-carbaldehyde can act as selective colorimetric sensors for anions like fluoride and cyanide. The interaction with the anion can trigger a deprotonation or hydrogen bonding event that perturbs the electronic system of the dye, leading to a distinct color change.
Metal Ion Sensors: The aldehyde oxygen and the pyrrole nitrogen can act as a chelating unit for metal ions. Condensation of this compound with other ligands can create multidentate receptors with high affinity and selectivity for specific metal ions. For instance, a sensor derived from pyrrole-2-carbaldehyde and hydrazine (B178648) has been shown to be a colorimetric sensor for Cu²⁺ ions. acs.org The dimethyl substitution pattern could influence the coordination geometry and the stability of the resulting metal complex, thereby tuning the sensor's selectivity.
Table 2: Examples of Analyte Detection using Pyrrole-2-carbaldehyde-Based Sensors
| Sensor Type | Target Analyte | Principle of Detection | Observable Change | Limit of Detection (LOD) |
| Colorimetric | Cu²⁺ | Complexation | Color change from yellow to orange-red | 0.64 µM |
| Fluorescent | Pyrophosphate | Hydrogen Bonding | Fluorescence enhancement | Not specified |
| Colorimetric | Fluoride | Deprotonation | Color change | Micromolar range |
Note: This table provides examples of sensor performance for compounds derived from the parent pyrrole-2-carbaldehyde, illustrating the potential applications for derivatives of this compound.
Role in Catalysis and Ligand Design Research
Design and Synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde-Derived Ligands
The synthesis of ligands from this compound typically involves the condensation reaction between the aldehyde functionality and a primary amine. This reaction forms an imine or Schiff base, which is a versatile class of ligands known for their ability to coordinate with a wide range of metal ions. nih.govchemijournal.com The resulting Schiff base ligands can be tailored by varying the amine component, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.
Schiff base ligands derived from aldehydes are widely employed in coordination chemistry and have been shown to form stable complexes with various transition metals. mdpi.com These metal complexes are of significant interest due to their potential catalytic activities in a variety of organic transformations. researchgate.net The general synthesis of a Schiff base ligand from this compound would proceed as follows:
General Synthesis of Schiff Base Ligands from this compound
| Reactant 1 | Reactant 2 | Product |
|---|
While specific examples utilizing this compound are not extensively documented in the searched literature, the broader family of pyrrole-aldehyde-derived Schiff bases has been successfully complexed with metals such as copper, nickel, cobalt, and zinc. These complexes have demonstrated catalytic potential in reactions like oxidation, reduction, and polymerization. researchgate.net
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. elsevierpure.comnih.gov Chiral Schiff base ligands can be synthesized by reacting the aldehyde with a chiral primary amine. The resulting chiral ligand can then be coordinated to a metal center to create a chiral catalyst.
Although the direct synthesis of chiral ligands from this compound for asymmetric transformations is not explicitly detailed in the available research, the general principles of chiral ligand design are well-established. For instance, reacting this compound with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would yield a chiral Schiff base ligand. The stereochemical information from the amine would be transferred to the ligand framework, which could then induce asymmetry in a catalytic reaction.
Hypothetical Synthesis of a Chiral Schiff Base Ligand
| Aldehyde | Chiral Amine | Potential Chiral Ligand |
|---|
Application in Homogeneous and Heterogeneous Catalysis
Schiff base metal complexes can function as catalysts in both homogeneous and heterogeneous systems. chemijournal.com Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity, while heterogeneous catalysts are in a different phase from the reactants, allowing for easier separation and recycling. frontiersin.org
While specific catalytic activities for complexes derived from this compound are not well-documented, related pyrrole-based Schiff base complexes have shown promise in various organic transformations. For example, ruthenium Schiff base complexes derived from pyrrole-2-carboxaldehyde have been found to be effective catalysts for the oxidation of primary alcohols.
Based on this, it can be postulated that transition metal complexes of Schiff bases derived from this compound could also exhibit catalytic activity in similar transformations. The methyl groups at the 4 and 5 positions might influence the catalyst's performance by altering its electronic properties or by providing a specific steric environment around the metal center.
Potential Catalytic Applications based on Related Compounds
| Catalyst Type | Organic Transformation | Reference Compound |
|---|---|---|
| Ruthenium(II) Schiff Base Complexes | Oxidation of Primary Alcohols | Pyrrole-2-carboxaldehyde |
The stability and recyclability of a catalyst are critical factors for its practical application. For heterogeneous catalysts, the support material and the method of immobilization play a crucial role in their stability. Research on pyrrole-based conjugated microporous polymers has shown that such materials can act as efficient and recyclable heterogeneous catalysts for reactions like the Knoevenagel condensation. frontiersin.org
Although studies specifically investigating the stability and regeneration of catalysts derived from this compound are not available, general strategies for enhancing catalyst stability could be applied. These include covalent anchoring of the complex onto a solid support like silica (B1680970) or a polymer, or the design of robust ligand frameworks that can withstand harsh reaction conditions. The reusability of such potential heterogeneous catalysts would be a key area for future research.
Exploration in Medicinal Chemistry and Bioorganic Synthesis Preclinical Research
Scaffold Design for Novel Biologically Active Compounds
The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. chim.itnih.gov The specific substitution pattern of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde provides a defined chemical space for designing new molecules with potential biological efficacy.
The rational design of therapeutic agents often begins with a core structure, or pharmacophore, known to interact with biological targets. The 2,5-dimethylpyrrole core has been identified as a key structural element in compounds with antitubercular activity. ntu.edu.sg Building upon this, researchers have designed and synthesized derivatives of pyrrole carbaldehyde as potential inhibitors of enoyl-ACP reductase, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. For pyrrole-based compounds, SAR studies have elucidated the importance of substituents on the pyrrole ring and at the carbaldehyde position. In the context of antitubercular agents targeting enoyl-ACP reductase, exploration of the chemical space around a 2,5-dimethylpyrrole scaffold has led to the identification of new active derivatives. researchgate.net These studies revealed that analogues incorporating specific groups on a side chain at the C3 position of the pyrrole core exhibited potent inhibitory effects against M. tuberculosis strains, highlighting the essentiality of this moiety for antimycobacterial activity. researchgate.net
In another study focused on Alzheimer's disease, novel pyrrole derivatives were synthesized and evaluated as dual-acting inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov The research indicated that modifications, such as the introduction of a p-chlorobenzaldehyde group via Schiff base formation, resulted in compounds with good dual inhibitory capacities. nih.gov These findings underscore how systematic structural modifications to the pyrrole-carbaldehyde core can fine-tune biological activity.
Table 1: SAR of Pyrrole Derivatives as Dual AChE/MAO-B Inhibitors Data derived from studies on related pyrrole-based hydrazide–hydrazones.
| Compound ID | R-Group on Hydrazone | AChE Inhibition IC₅₀ (µM) | MAO-B Inhibition IC₅₀ (µM) |
|---|---|---|---|
| vh0 | (Hydrazide precursor) | 4.145 | 0.665 |
| vh1 | 4-chlorophenyl | >10 | 10.435 |
| vh2 | 3-fluorophenyl | 6.555 | >25 |
| vh3 | 4-methoxyphenyl | >10 | >25 |
In Vitro Studies of Molecular Target Interactions and Enzymatic Inhibition
In vitro studies are crucial for elucidating the mechanism of action of newly synthesized compounds. Derivatives of dimethyl-pyrrole carbaldehyde have been subjected to various in vitro assays to assess their interaction with molecular targets and their ability to inhibit specific enzymes.
In the search for anticancer agents, a large-scale screening of chemical compounds found that a derivative containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, increased monoclonal antibody production in Chinese hamster ovary (CHO) cells. nih.gov Further investigation revealed that the 2,5-dimethylpyrrole fragment was the most effective partial structure for this activity. nih.gov Additionally, various pyrazoline-conjugated dimethyl-pyrrole derivatives were screened by the National Cancer Institute (NCI-60), with several compounds showing significant growth inhibition against a range of cancer cell lines at a 10 µM concentration. nih.gov
Table 2: Enzymatic and Cellular Inhibition by Pyrrole Derivatives
| Compound Class | Target | Biological Effect | Key Findings |
|---|---|---|---|
| Pyrrole Carbaldehyde Analogs | Enoyl-ACP Reductase (M. tuberculosis) | Enzymatic Inhibition | Docking studies show H-bonding interactions; potential as antitubercular agents. researchgate.net |
| Pyrazoline-Pyrrole Conjugates | Various Cancer Cell Lines (NCI-60) | Antiproliferation | 12 derivatives showed growth inhibition from 50.21% to 108.37%. nih.gov |
| Pyrrole-based Hydrazones | Acetylcholinesterase (AChE) | Enzymatic Inhibition | Unsubstituted hydrazide showed the best activity (IC₅₀ = 4.145 µM). nih.gov |
| Pyrrole-based Hydrazones | Monoamine Oxidase B (MAO-B) | Enzymatic Inhibition | Unsubstituted hydrazide was a potent inhibitor (IC₅₀ = 0.665 µM). nih.gov |
Development of Prodrug Strategies and Bioconjugation Approaches
Prodrug strategies are employed to overcome undesirable pharmacokinetic or pharmacodynamic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. digitellinc.comirjmets.com The functional groups on this compound—the aldehyde and the N-H of the pyrrole ring—are amenable to chemical modifications for creating prodrugs. For example, the aldehyde could be converted into an acetal (B89532) or a Schiff base that is stable at neutral pH but hydrolyzes under the acidic conditions of the stomach or specific cellular compartments to release the active aldehyde.
Bioconjugation involves linking a molecule to a larger biomolecule, such as a peptide or antibody, to enhance targeting or modify its biological profile. While direct bioconjugation examples for this compound are not prominent in the literature, related pyrrole carboxylic acids have been successfully conjugated to tetrapeptides. mdpi.com The carbaldehyde group of the title compound could be utilized for bioconjugation through reductive amination with lysine (B10760008) residues on a protein or by forming a stable oxime or hydrazone linkage with an appropriately functionalized biomolecule.
Applications in Natural Product Total Synthesis and Analog Design
Pyrrole-2-carbaldehydes are key intermediates in the biosynthesis and total synthesis of a variety of natural products, most notably the prodiginine family of pigments. biosc.defrontiersin.org Prodiginines are tripyrrolic compounds known for their broad spectrum of biological activities, including anticancer, antimalarial, and immunosuppressive properties. bris.ac.uk
The biosynthesis of prodigiosin (B1679158) involves the enzymatic condensation of a monopyrrole precursor, 2-methyl-3-amyl-pyrrole (MAP), with a bipyrrole precursor, 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). frontiersin.orgacs.org Synthetic chemists have mimicked this strategy. The total synthesis of prodigiosin and its analogues often involves the acid-catalyzed condensation of a substituted pyrrole (like a dimethylpyrrole derivative) with a bipyrrole-carbaldehyde. bris.ac.ukacs.org this compound can serve as a building block for one of the pyrrole rings in the synthesis of simplified or novel prodiginine analogs, allowing chemists to systematically probe the SAR of this important class of natural products.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the investigation of conformational isomers.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the pyrrolic N-H proton, the pyrrole (B145914) ring proton, and the two methyl groups. The chemical shift (δ) of the aldehydic proton is anticipated to be in the downfield region, typically around 9-10 ppm, due to the electron-withdrawing nature of the carbonyl group. The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The lone proton on the pyrrole ring (at position 3) would appear as a singlet. The two methyl groups at positions 4 and 5 are expected to give rise to two distinct singlet signals in the upfield region, typically around 2-3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the pyrrole ring would resonate in the aromatic region (100-150 ppm), with the carbon attached to the aldehyde group (C2) being the most deshielded. The carbons bearing the methyl groups (C4 and C5) and the remaining pyrrole carbon (C3) would have distinct chemical shifts. The two methyl carbons would appear in the upfield region of the spectrum.
Conformational Analysis: For some N-substituted pyrrole-2-carbaldehydes, the presence of rotational isomers (rotamers) around the C2-CHO single bond can be observed using variable temperature NMR studies. However, for this compound, the small size of the N-H proton is less likely to result in stable rotamers at room temperature.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Interactive Data Table| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.0 - 10.0 | 180 - 200 |
| N-H | Variable (broad) | - |
| C3-H | 6.0 - 7.0 | 110 - 125 |
| C4-CH₃ | 2.0 - 2.5 | 10 - 15 |
| C5-CH₃ | 2.0 - 2.5 | 10 - 15 |
| C2 | - | 130 - 145 |
| C3 | - | 110 - 125 |
| C4 | - | 125 - 140 |
| C5 | - | 125 - 140 |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Pathway Analysis and Complex Mixture Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₉NO). This is a critical step in confirming the identity of the synthesized compound.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur via the loss of the formyl group (CHO), a hydrogen atom, or methyl groups, leading to characteristic fragment ions. The mass spectrum of the parent compound, pyrrole, shows a prominent molecular ion at m/z 67. researchgate.net
Tandem Mass Spectrometry (MS/MS): MS/MS techniques are particularly useful for the analysis of complex mixtures and for elucidating fragmentation pathways. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected and then subjected to further fragmentation, providing more detailed structural information. This technique is valuable in mechanistic studies of reactions involving this compound.
Expected Key Fragments in the Mass Spectrum of this compound
Interactive Data Table| Fragment | m/z (Expected) |
| [M]⁺ | 123 |
| [M-H]⁺ | 122 |
| [M-CHO]⁺ | 94 |
| [M-CH₃]⁺ | 108 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrrole ring and the orientation of the aldehyde and methyl substituents. It would also provide insights into the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen. While no specific crystallographic data for this compound has been found, studies on similar pyrrole derivatives have been reported, confirming their structural features. researchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, the presence of the conjugated system involving the pyrrole ring and the carbonyl group is expected to result in characteristic absorption maxima (λ_max). The position of these maxima can be influenced by the solvent polarity. Based on data for other pyrrole-2-carbaldehydes, absorption maxima are expected in the range of 250-350 nm. nist.govmdpi.com
Fluorescence Spectroscopy: While many simple pyrroles are not strongly fluorescent, the introduction of certain substituents can enhance their emission properties. The fluorescence spectrum of this compound would provide information about its excited state properties. The emission wavelength and quantum yield would be important parameters to characterize its potential as a fluorophore. The fluorescence of related pyrrole derivatives has been studied, indicating that the emission properties are sensitive to the substitution pattern and the surrounding environment.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C stretching and bending vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching of the aldehyde group is expected to be a strong, sharp peak around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations of the pyrrole ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C-C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. Studies on pyrrole and its derivatives have provided detailed assignments of their Raman active modes. researchgate.netrsc.orgnih.gov
Expected Characteristic Vibrational Frequencies for this compound
Interactive Data Table| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O | Stretch | 1650 - 1700 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for separating and analyzing the components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides a retention time that is characteristic of the compound under specific conditions (e.g., column type, temperature program), while the mass spectrometer provides mass spectral data for identification. This technique is well-suited for purity assessment and for identifying byproducts in a reaction mixture. The analysis of various pyrrole derivatives by GC-MS has been reported in the literature. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. Different LC methods, such as reversed-phase or normal-phase chromatography, can be employed for the separation of this compound from other components. The mass spectrometer coupled to the LC system provides sensitive and selective detection and identification. LC-MS/MS methods have been developed for the analysis of various pyrrole derivatives in complex matrices.
The choice between GC-MS and LC-MS would depend on the specific research objective, the nature of the sample matrix, and the required sensitivity. Both techniques are invaluable for ensuring the quality and integrity of this compound in research applications.
Theoretical and Computational Chemistry Studies of 4,5 Dimethyl 1h Pyrrole 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the primary electron donor in reactions, characterizing the molecule's nucleophilicity, while the LUMO is the primary electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For the parent pyrrole (B145914) molecule, DFT calculations have established its FMO properties. The introduction of substituents significantly modifies these properties. The two methyl groups (-CH₃) at the C4 and C5 positions are electron-donating groups, which would be expected to raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). Conversely, the carbaldehyde (-CHO) group at the C2 position is an electron-withdrawing group, which would lower the energy of the LUMO, making the molecule a better electron acceptor (more electrophilic). The combined effect would likely be a reduction in the HOMO-LUMO gap compared to unsubstituted pyrrole, suggesting enhanced reactivity.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are crucial in predicting the molecule's interaction with other chemical species.
Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors (Based on a Pyrrole Derivative Study) This table presents typical values calculated for a substituted pyrrole to illustrate the concepts. Specific values for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde are not available in the literature.
| Parameter | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV |
The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential (deep red) localized on the oxygen atom of the carbaldehyde group, owing to its high electronegativity and lone pairs of electrons. This site would be the primary target for protons and other electrophiles. The pyrrole ring's π-system would also exhibit a negative potential, characteristic of aromatic systems. In contrast, the hydrogen atom of the N-H group and the hydrogen of the aldehyde group would likely be in regions of positive potential (blue), marking them as potential sites for nucleophilic interaction.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). researchgate.net The energy difference between the reactants and the transition state is the activation energy (or Gibbs free energy of activation, ΔG‡), which determines the reaction rate.
Studies on related pyrrole-2-carbaldehydes, such as the reaction of N-allenylpyrrole-2-carbaldehyde with hydroxylamine (B1172632), demonstrate this approach. dntb.gov.ua Calculations can model the stepwise mechanism, including the formation of intermediates and the location of transition states for each step. The inclusion of solvent molecules in the model is often crucial for accurately reproducing experimental activation barriers. For this compound, this methodology could be applied to model its behavior in reactions like condensation, oxidation, or reduction, providing precise details on the reaction mechanism and energetics that are difficult to obtain experimentally.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations are highly effective at predicting various spectroscopic properties. By calculating the vibrational frequencies after geometric optimization, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing this to an experimental spectrum helps in the assignment of vibrational modes to specific functional groups. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.org Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, providing a theoretical UV-Visible spectrum.
For this compound, these predictive calculations would be invaluable for confirming its structure. For instance, DFT could predict the characteristic stretching frequencies for the N-H, C=O, and aromatic C-H bonds, as well as the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The strong correlation typically observed between calculated and experimental spectra in studies of similar molecules lends high confidence to these methods. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is essential for understanding the conformational landscape of flexible molecules and for studying intermolecular interactions in a condensed phase (e.g., in solution or a crystal).
For this compound, MD simulations could be used to study the rotational barrier of the carbaldehyde group and to investigate how the molecule interacts with solvent molecules like water or ethanol (B145695). Furthermore, in the context of drug design, MD simulations are critical for modeling the interaction between a ligand (the pyrrole derivative) and its biological target, such as a protein's active site, revealing the stability of the complex and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) involved. plos.org Studies on complex pyrrole systems have successfully used MD to assess structural and dynamic behaviors. dntb.gov.ua
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. These models are fundamental in medicinal chemistry for the rational design of new compounds with enhanced efficacy.
In a QSAR study involving pyrrole derivatives, various molecular descriptors would be calculated for a series of related compounds. nih.gov These can include electronic descriptors from quantum chemical calculations (e.g., HOMO energy, atomic charges), steric descriptors (e.g., molecular volume), and lipophilicity descriptors (e.g., AlogP). These descriptors are then used to build a mathematical model that predicts the activity of new, unsynthesized molecules.
For instance, a QSAR study on pyrrole derivatives designed as antioxidants found that HOMO energy and polarizability were key descriptors related to their radical scavenging activity. nih.gov If this compound were part of a series of potential enzyme inhibitors, a QSAR model could be developed to predict its inhibitory activity based on its calculated descriptors. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of highly substituted pyrroles is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing that offers enhanced safety, efficiency, and scalability. syrris.comrichmond.edusci-hub.se While the direct synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde using continuous flow methods has not been extensively reported, the existing literature on related structures suggests a high potential for its integration into automated platforms. cam.ac.ukacs.org
Future research could focus on developing a continuous flow process for the Paal-Knorr or Hantzsch synthesis of this compound, which would be amenable to automation. syrris.comscispace.com Such a system would allow for rapid optimization of reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. richmond.edu The integration of in-line purification and analysis techniques would further streamline the production of a library of derivatives. cam.ac.uk The development of a fully automated, multistep flow synthesis platform could significantly accelerate the discovery of new materials and bioactive molecules derived from this pyrrole (B145914) scaffold. durham.ac.uknih.govresearchgate.netrsc.org
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Traditional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult and hazardous | Straightforward by numbering-up or sizing-up reactors |
| Safety | Risk of thermal runaway with exothermic reactions | Enhanced heat and mass transfer, smaller reaction volumes |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and stoichiometry |
| Reproducibility | Can be variable between batches | High reproducibility |
Novel Applications in Emerging Fields of Chemical Science
The inherent electronic properties of the pyrrole ring make this compound a promising candidate for applications in materials science, particularly in the field of organic electronics. researchgate.net The electron-rich nature of the pyrrole core suggests its potential use as a synthon for p-type semiconducting materials. researchgate.net
Unexplored applications for this compound and its derivatives include:
Organic Electronics: Derivatization of the carbaldehyde group could lead to the synthesis of novel conjugated polymers and small molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org
Sensor Technology: The pyrrole nitrogen and the carbaldehyde oxygen can act as coordination sites for metal ions, suggesting the potential for developing selective chemosensors. researchgate.net Modification of the pyrrole ring with fluorophores could lead to fluorescent sensors for various analytes.
Bio-inspired Materials: The pyrrole motif is a key component of many biological systems, including porphyrins. researchgate.net Research into the self-assembly properties of derivatives of this compound could lead to the development of new biomimetic materials.
Table 2: Potential Applications in Emerging Fields
| Field | Potential Application of this compound Derivatives | Key Functional Aspect |
|---|---|---|
| Organic Electronics | Active layer in OFETs and OPVs | π-conjugated system for charge transport |
| Sensor Technology | Colorimetric or fluorescent sensors for metal ions | Coordination sites on the pyrrole ring and carbaldehyde group |
| Biomaterials | Building blocks for self-assembling bio-inspired materials | Pyrrole core's presence in natural systems |
Development of More Sustainable and Cost-Effective Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and reduce costs. semanticscholar.org Future research should focus on developing more sustainable synthetic routes to this compound.
Key areas for investigation include:
Green Catalysis: The use of heterogeneous catalysts, such as iridium supported on functionalized activated carbon, could offer a more sustainable alternative to homogeneous catalysts, allowing for easier separation and recycling. nih.govdtu.dk
Bio-catalysis: Enzymatic routes, such as the use of decarboxylases and carboxylic acid reductases for the fixation of CO2, present a novel and environmentally benign approach to the synthesis of pyrrole-2-carbaldehydes from simple precursors. mdpi.com
Renewable Feedstocks: Exploring the synthesis of the pyrrole core from biomass-derived platform chemicals, such as those obtained from the conversion of carbohydrates, could significantly improve the sustainability of its production. researchgate.net
Solvent-Free or Green Solvent Reactions: Investigating solid-state reactions or the use of greener solvents like water or ionic liquids can reduce the environmental footprint of the synthesis. semanticscholar.org
Exploration of New Derivatization Pathways for Multifunctional Materials
The carbaldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, opening up pathways to a diverse array of multifunctional materials. organic-chemistry.orgorganic-chemistry.orgacs.org
Future research should explore derivatization reactions such as:
Condensation Reactions: Reaction with primary amines can yield Schiff bases, which can act as ligands for the formation of metal complexes with interesting catalytic or photophysical properties.
Knoevenagel and Aldol (B89426) Condensations: These reactions can extend the π-conjugated system of the molecule, which is desirable for applications in organic electronics.
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol provides new functional groups for further modification, such as esterification or etherification, to tune the physical and chemical properties of the resulting materials.
Wittig and Related Reactions: These allow for the introduction of carbon-carbon double bonds, leading to the synthesis of larger, more complex conjugated systems.
Systematic exploration of these derivatization pathways could lead to the discovery of materials with tailored electronic, optical, and biological properties.
Computational Design and Predictive Modeling for Advanced Pyrrole-Based Systems
Computational chemistry and machine learning are becoming indispensable tools for the rational design of new molecules and materials with desired properties. nih.gov The application of these in silico methods to this compound and its derivatives is a largely unexplored but highly promising research avenue.
Future computational studies could focus on:
Predicting Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the HOMO/LUMO energy levels, band gaps, and charge transport properties of novel derivatives, guiding the synthesis of promising candidates for organic electronics. scispace.comresearchgate.netresearchgate.net
Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their observed properties, enabling the rapid screening of virtual libraries. nih.gov
Reaction Mechanism and Optimization: Computational modeling can provide insights into the reaction mechanisms of synthetic transformations, aiding in the optimization of reaction conditions for higher yields and selectivity.
Designing Self-Assembling Systems: Molecular dynamics simulations can be employed to predict and understand the self-assembly behavior of amphiphilic derivatives, guiding the design of new functional biomaterials.
The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery and development of advanced materials based on the this compound scaffold.
Q & A
Q. What are the recommended methods for synthesizing 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde?
While direct synthesis protocols for the target compound are not explicitly detailed in the provided evidence, analogous methods for related pyrrole carbaldehydes suggest the Vilsmeier-Haack reaction as a viable approach. This involves formylation of a pyrrole precursor (e.g., 4,5-dimethylpyrrole) using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Post-reaction neutralization and purification via column chromatography are critical to isolate the aldehyde .
Q. What safety precautions should be observed when handling this compound?
Safety guidelines from structurally similar aldehydes emphasize:
Q. How can researchers characterize this compound experimentally?
Key techniques include:
- NMR spectroscopy : Look for characteristic aldehyde proton signals (~9-10 ppm in ¹H NMR) and methyl group splitting patterns.
- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~123 for C₇H₉NO).
- Melting point analysis : Compare with literature values (analogous compounds: 78–79°C for 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in spectroscopic or reactivity data?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., Fukui functions, electronegativity) to predict reactive sites and validate experimental observations. For instance, the aldehyde group’s electrophilicity and methyl substituents’ steric effects can be quantified to explain regioselectivity in reactions .
Q. What role does this compound play in the Maillard reaction or natural product biosynthesis?
While not directly studied, 2-formylpyrroles (e.g., 5-hydroxymethyl derivatives) are known Maillard reaction products in thermally processed systems. The dimethyl variant may form via analogous pathways, involving Strecker degradation or condensation of reducing sugars with amines. Its stability under thermal conditions warrants kinetic studies .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the compound’s reactivity?
Single-crystal X-ray diffraction using SHELXL can reveal bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group). These structural insights help rationalize reactivity trends, such as susceptibility to nucleophilic attack or dimerization tendencies .
Q. How should researchers address unexpected by-products during synthesis?
- Mechanistic analysis : Trace by-products (e.g., chlorinated derivatives) may arise from incomplete formylation or side reactions with POCl₃.
- Optimization : Adjust stoichiometry (DMF:POCl₃ ratio) or reaction time.
- Purification : Use preparative HPLC or gradient chromatography for challenging separations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



